

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dimethyloctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethyloctane

Cat. No.: B150249

[Get Quote](#)

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,6-dimethyloctane** (CAS: 2051-30-1). The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in structured tables, detailing experimental methodologies, and illustrating analytical workflows and fragmentation pathways.

Molecular Structure

2,6-Dimethyloctane is a branched alkane with the molecular formula $C_{10}H_{22}$ and a molecular weight of 142.28 g/mol. [1][2] Its structure is foundational to interpreting the spectroscopic data presented below.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Data Presentation

Table 1: 1H NMR Spectroscopic Data for **2,6-Dimethyloctane** Data obtained at 400 MHz in $CDCl_3$. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assigned Proton(s)	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
CH attached to two CH ₃	1.526	m	J(A,L) = 6.64
CH ₂	1.340	m	-
CH ₂	1.290	m	J(C,N) = 7.47
CH ₂	1.290	m	-
CH ₂	1.260	m	-
CH ₂	1.230	m	-
CH	1.150	m	-
CH	1.150	m	-
CH ₃	1.080	d	-
CH ₃	0.869	d	-
CH ₃	0.857	t	-
CH ₃	0.846	t	-
Source: ChemicalBook[3]			

Table 2: ¹³C NMR Spectroscopic Data for **2,6-Dimethyloctane** Data obtained in CDCl₃. Chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)	Relative Intensity
39.57	581
37.07	539
34.62	471
29.67	576
28.13	440
24.99	571
22.73	1000
19.30	571
11.45	497
Source: ChemicalBook[4]	

Experimental Protocols

General Procedure for NMR Spectroscopy: A sample of **2,6-dimethyloctane** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube.[4] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The spectra are acquired on a high-field NMR spectrometer, such as a 300 or 400 MHz instrument.[3][5] For ^1H NMR, standard pulse sequences are used to obtain the spectrum. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, where each unique carbon atom gives a distinct peak.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

As a saturated alkane, the IR spectrum of **2,6-dimethyloctane** is characterized by absorptions corresponding to C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for **2,6-Dimethyloctane**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~2850-3000	C-H Stretch (sp ³)	Strong
~1450-1470	C-H Bend (Methylene)	Medium
~1375	C-H Bend (Methyl)	Medium

Note: These are characteristic ranges for alkanes. The actual spectrum can be obtained from the NIST Chemistry WebBook.

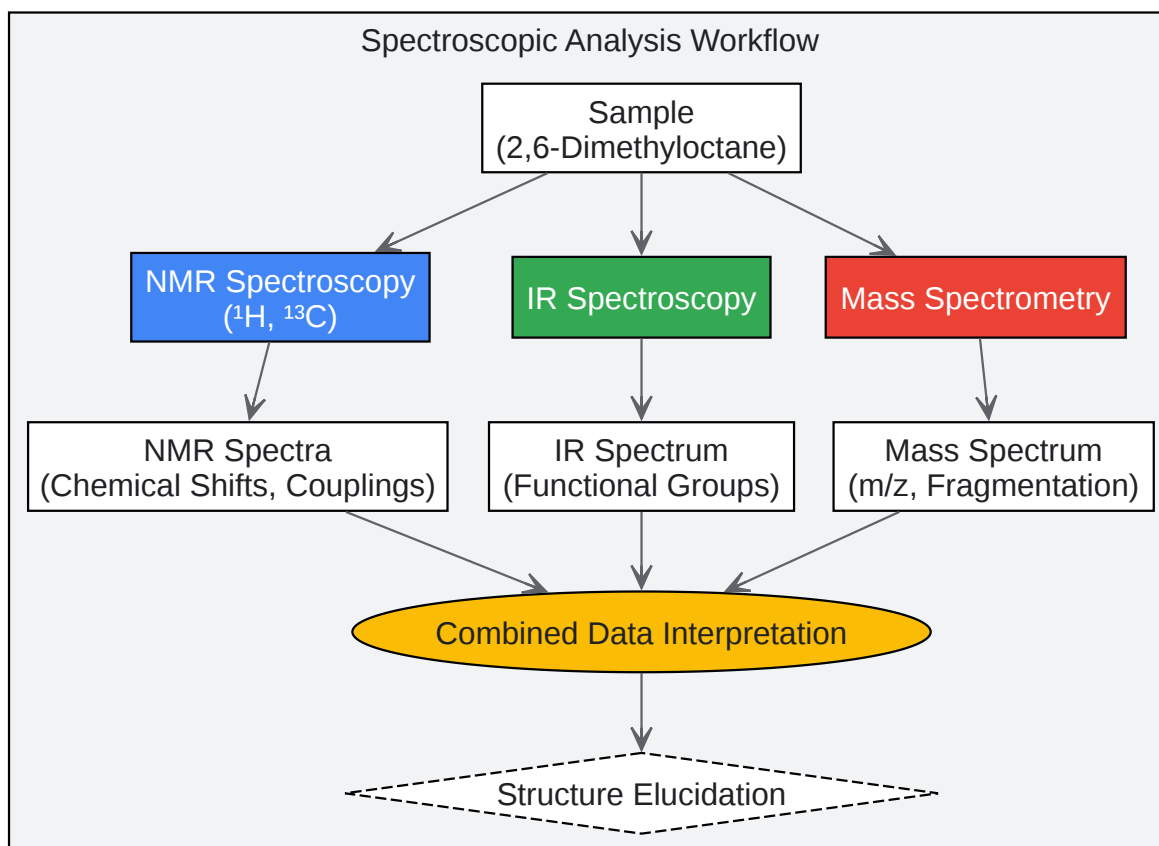
[\[1\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

General Procedure for FTIR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like **2,6-dimethyloctane**, the spectrum is often recorded neat (without a solvent).[\[8\]](#) A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.[\[8\]](#) Alternatively, the vapor phase spectrum can be measured.[\[8\]](#) The instrument passes a beam of infrared light through the sample and a detector measures the amount of light absorbed at each frequency. The resulting data is transformed into a spectrum showing transmittance or absorbance versus wavenumber.

Visualization of Spectroscopic Workflow

The logical flow for identifying a compound like **2,6-dimethyloctane** using multiple spectroscopic techniques is outlined below.



[Click to download full resolution via product page](#)

Caption: Workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Data Presentation

The mass spectrum of **2,6-dimethyloctane** is obtained using electron ionization (EI), which causes the molecule to fragment in characteristic ways.^[2]

Table 4: Significant Peaks in the Mass Spectrum of **2,6-Dimethyloctane**

Mass-to-Charge Ratio (m/z)	Proposed Fragment Ion	Relative Intensity	Comments
142	$[C_{10}H_{22}]^+$	Low	Molecular Ion (M^+)
113	$[M - C_2H_5]^+$	Medium	Loss of an ethyl group
99	$[M - C_3H_7]^+$	Medium	Loss of a propyl group
85	$[M - C_4H_9]^+$	High	Loss of a butyl group
71	$[C_5H_{11}]^+$	High	
57	$[C_4H_9]^+$	High (often Base Peak)	Stable tertiary or secondary carbocation
43	$[C_3H_7]^+$	High	Isopropyl or propyl cation

Note: Fragmentation patterns can be complex, and peak intensities may vary between instruments.

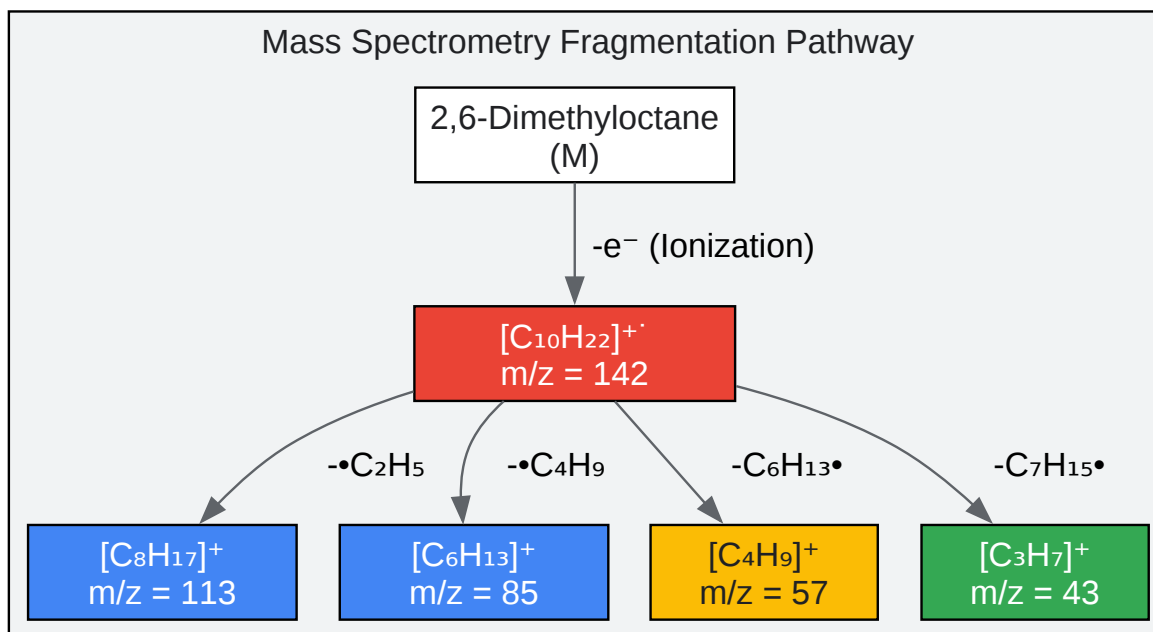
[\[9\]](#)[\[10\]](#)

Experimental Protocols

General Procedure for EI-Mass Spectrometry: A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), knocks an electron off the molecule to form a positively charged molecular ion (M^+).[\[9\]](#) The excess energy causes the molecular ion to break apart into smaller, positively charged fragments and neutral radicals. These charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the mass spectrum.

Visualization of MS Fragmentation

The fragmentation of the **2,6-dimethyloctane** molecular ion leads to several stable carbocations, which are observed as prominent peaks in the mass spectrum.



[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways for **2,6-dimethyloctane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Octane, 2,6-dimethyl- [webbook.nist.gov]
- 2. Octane, 2,6-dimethyl- [webbook.nist.gov]
- 3. 2,6-DIMETHYLOCTANE(2051-30-1) 1H NMR spectrum [chemicalbook.com]
- 4. 2,6-DIMETHYLOCTANE(2051-30-1) ^{13}C NMR spectrum [chemicalbook.com]

- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Octane, 2,6-dimethyl- [webbook.nist.gov]
- 7. Octane, 2,6-dimethyl- [webbook.nist.gov]
- 8. 2,6-Dimethyloctane | C₁₀H₂₂ | CID 16319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dimethyloctane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150249#spectroscopic-data-for-2-6-dimethyloctane-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com